(1-Ethyl-1H-indazol-3-yl)methanol
Description
Significance of the Indazole Scaffold in Contemporary Organic Chemistry
Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a structure of considerable interest in organic and medicinal chemistry. bldpharm.comnih.gov Its unique chemical properties and the ability of its nitrogen atoms to form crucial hydrogen bonds have established it as a versatile scaffold. nih.gov The indazole nucleus is a key component in numerous compounds that have progressed to clinical trials and are present in marketed drugs, highlighting its therapeutic potential. bldpharm.comchemicalbook.comchembuyersguide.com The development of compounds containing this scaffold is a significant focus in the search for new therapeutic agents for a wide range of diseases. chemicalbook.comnih.gov The adaptability of the indazole ring system allows for the synthesis of a vast array of derivatives with diverse biological activities. arctomsci.combldpharm.com
Overview of Indazole Derivatives and their Structural Diversity
The structural diversity of indazole derivatives is a testament to the robustness of its chemical scaffold. arctomsci.combldpharm.com Substitutions can be introduced at various positions on both the pyrazole and benzene rings, leading to a wide spectrum of compounds with distinct properties. The nitrogen atoms of the pyrazole ring can exist in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. bldpharm.comwum.edu.pl
Alkylation, arylation, and acylation reactions at the nitrogen positions, particularly at the N-1 position, are common strategies to expand the chemical space of indazole derivatives. primescholars.comarkat-usa.org Furthermore, functionalization at the C-3 position is a frequent target for synthetic modification, leading to the introduction of various functional groups such as amines, amides, and alcohols. This structural variability allows for the fine-tuning of the physicochemical and biological properties of the resulting molecules. wum.edu.plderpharmachemica.com This has led to the development of indazole-containing compounds with a broad range of applications. chembuyersguide.comnih.govnih.gov
Specific Focus on (1-Ethyl-1H-indazol-3-yl)methanol as a Key Indazole Derivative
This compound is a specific derivative that exemplifies the synthetic utility of the indazole scaffold. Its structure features an ethyl group at the N-1 position and a hydroxymethyl group at the C-3 position. This combination of an alkylated nitrogen and a functionalized carbon provides a valuable synthon for the construction of more complex molecules. The presence of the primary alcohol offers a reactive handle for a variety of chemical transformations, such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution reactions.
While detailed research findings on this compound itself are not extensively published, its availability from commercial suppliers underscores its role as a building block in organic synthesis. bldpharm.comchemicalbook.comarctomsci.combldpharm.com The synthesis of this compound can be envisioned through several established routes for indazole functionalization. A plausible method involves the N-alkylation of (1H-indazol-3-yl)methanol with an ethylating agent. Alternatively, the reduction of a corresponding C-3 carboxylic acid or ester derivative, such as ethyl 1-ethyl-1H-indazole-3-carboxylate, would yield the target alcohol. The regioselective N-alkylation of the indazole ring is a critical step in such syntheses. primescholars.combeilstein-journals.org
The utility of this compound as an intermediate is highlighted by the synthesis of related structures. For instance, the N-ethylation of the indazole nucleus has been reported in the synthesis of complex heterocyclic systems like quinazolinones. arkat-usa.org This demonstrates the importance of N-alkylated indazole moieties in creating diverse molecular architectures.
Below are the key chemical data for this compound:
| Property | Value |
| CAS Number | 1352542-15-4 bldpharm.comarctomsci.combldpharm.com |
| Molecular Formula | C10H12N2O bldpharm.comchemicalbook.combldpharm.com |
| Molecular Weight | 176.22 g/mol bldpharm.com |
| SMILES | OCC1=NN(CC)C2=C1C=CC=C2 bldpharm.combldpharm.com |
| Storage | 2-8°C, Sealed in dry conditions bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-ethylindazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-12-10-6-4-3-5-8(10)9(7-13)11-12/h3-6,13H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATZTXTUWMDEMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=N1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 1 Ethyl 1h Indazol 3 Yl Methanol
Reactivity of the Indazole Core
The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694), is an electron-rich heterocycle. Its reactivity is significantly modulated by the presence and position of substituents. In the case of (1-Ethyl-1H-indazol-3-yl)methanol, the N1-ethyl group and the C3-hydroxymethyl group play crucial roles in directing further chemical modifications.
Electrophilic and Nucleophilic Substitution Patterns
Electrophilic Aromatic Substitution: The indazole nucleus is susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.com The N1-position, resembling that of pyrrole, and the pyridine-like N2 atom influence the electron distribution within the ring system. thieme-connect.de For 1H-indazoles, electrophilic attack typically occurs at the C3, C5, and C7 positions. thieme-connect.de Since the C3 position is already substituted in the target molecule, electrophilic additions are directed primarily to the C5 and C7 positions on the benzene ring portion of the scaffold. The N1-ethyl group, being electron-donating, further activates the ring system towards electrophilic attack compared to an unsubstituted indazole. For instance, nitration of 1H-indazoles can lead to various products; nitration of 6-nitro-1H-indazole yields 5,6-dinitro-1H-indazole, while reactions with acetyl nitrate (B79036) can result in N2-nitration. thieme-connect.de Halogenation is also a common modification, with reagents like N-bromosuccinimide (NBS) being widely used for regioselective bromination. chim.it
Nucleophilic Aromatic Substitution: While less common on the electron-rich indazole core itself, nucleophilic aromatic substitution (SNAr) is a viable and powerful strategy for functionalization when the ring is substituted with a suitable leaving group, such as a halogen, and activated by electron-withdrawing groups. nih.gov For example, a fluorine atom at an electron-deficient position, such as C6, is susceptible to displacement by nucleophiles like methoxide (B1231860) or amines, proceeding through a Meisenheimer intermediate. acs.org This allows for the introduction of a wide range of substituents onto the benzene portion of the indazole scaffold.
Table 1: Regioselectivity in Electrophilic Substitution of Indazoles
| Position | Reactivity Towards Electrophiles | Notes |
| C3 | High | Often the most nucleophilic carbon. In the target compound, this position is already functionalized. thieme-connect.de |
| C4 | Low | Less favored site for electrophilic attack. |
| C5 | Moderate | A primary site for substitution, para to the N1 nitrogen. thieme-connect.dethieme-connect.de |
| C6 | Low | Less favored site for electrophilic attack. |
| C7 | Moderate | A reactive site, ortho to the N1 nitrogen. Steric hindrance from the N1-substituent can play a role. thieme-connect.de |
Influence of the N1-Ethyl Substituent on Reactivity
The ethyl group at the N1 position has a profound impact on the reactivity of the indazole core. Firstly, it resolves the tautomeric ambiguity of the N-unsubstituted indazole, locking the molecule into the 1H-indazole form. nih.govbeilstein-journals.org This prevents reactions at the N1-position, such as N-acylation or further N-alkylation.
Secondly, the N1-ethyl group exerts a significant electronic and steric influence.
Electronic Effects: As an alkyl group, the ethyl substituent is electron-donating by induction, which increases the electron density of the indazole ring system. This enhances the nucleophilicity of the ring, making it more reactive towards electrophiles compared to the parent 1H-indazole.
Steric Effects: The ethyl group can sterically hinder access to the adjacent C7 position, potentially influencing the regioselectivity of incoming electrophiles in favor of the more accessible C5 position. The ratio of N1- to N2-alkylation in unsubstituted indazoles is highly sensitive to steric effects from substituents at C3 and C7, a principle that extends to the subsequent reactivity of the N-alkylated product. thieme-connect.de
Transformations of the C3-Hydroxymethyl Group
The primary alcohol of the C3-hydroxymethyl group is a versatile functional handle for a variety of chemical transformations, allowing for extensive derivatization of the parent molecule.
Oxidation Reactions of Primary Alcohols
The primary alcohol group can be selectively oxidized to form either the corresponding aldehyde or carboxylic acid, which are key intermediates for further functionalization.
Oxidation to Aldehyde: Mild oxidation conditions can convert this compound to 1-Ethyl-1H-indazole-3-carboxaldehyde. A prominent method for this transformation is the use of 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. d-nb.info This method is known for its high selectivity for primary alcohols and is performed under mild conditions. The resulting aldehyde is a valuable precursor for reactions such as Wittig condensations, Knoevenagel condensations, and reductive aminations. ekb.eg
Oxidation to Carboxylic Acid: Stronger oxidizing agents or modified conditions can achieve the full oxidation to 1-Ethyl-1H-indazole-3-carboxylic acid. This can be accomplished using reagents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄). Alternatively, a two-step process involving initial oxidation to the aldehyde followed by further oxidation is common. The resulting carboxylic acid is a versatile intermediate, readily converted into a variety of derivatives. jocpr.comgoogle.com
Table 2: Oxidation Products and Subsequent Reactions
| Starting Material | Oxidation Product | Reagents (Examples) | Potential Subsequent Reactions |
| This compound | 1-Ethyl-1H-indazole-3-carboxaldehyde | TEMPO/NaOCl, PCC, Dess-Martin periodinane | Wittig, Grignard additions, Reductive amination, Knoevenagel condensation ekb.egsci-hub.se |
| This compound | 1-Ethyl-1H-indazole-3-carboxylic acid | KMnO₄, CrO₃, Jones reagent | Amide coupling, Esterification, Acid chloride formation jocpr.com |
Reactions Involving Hydroxyl Group Functionalization
Beyond oxidation, the hydroxyl group can be directly functionalized through several classic organic reactions.
Esterification: The alcohol can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. For example, reaction with an appropriate aryl acid in the presence of a coupling agent like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) and a base like diisopropylethylamine (DIPEA) can yield the corresponding ester derivative. jocpr.com
Etherification: The formation of ethers can be achieved via a Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide). This reaction provides access to a wide range of ether derivatives.
Further Functionalization Strategies on the Indazole-3-methanol Scaffold
The this compound scaffold can be further elaborated using a combination of the reactions described above. A common and powerful strategy involves the conversion of the carboxylic acid derivative into amides and hydrazides.
The synthesis of 1H-indazole-3-carboxamide derivatives is often achieved by activating the corresponding carboxylic acid with coupling agents like HOBT/EDC·HCl in the presence of a base, followed by the addition of a primary or secondary amine. nih.gov Similarly, the carboxylic acid can be converted to its methyl ester, which can then be reacted with hydrazine (B178648) hydrate (B1144303) to form the 1H-indazole-3-carbohydrazide. jocpr.com This hydrazide is a key building block that can be subsequently coupled with other carboxylic acids to form diacylhydrazide derivatives. jocpr.com
Another advanced strategy involves metal-catalyzed cross-coupling reactions. For this, a halogen atom must first be introduced onto the indazole core via electrophilic substitution. For example, a bromo or iodo substituent at the C5 or C7 position can then participate in reactions like Suzuki, Heck, or Sonogashira couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, linking the indazole scaffold to various aryl, heteroaryl, or alkynyl groups, thereby creating highly complex and diverse molecular architectures. nih.govnih.gov
Substitutions at Peripheral Positions (e.g., C5, C7)
The indazole core of this compound allows for substitution at various peripheral positions, with the C5 and C7 positions being of significant interest for modifying the compound's properties.
C5 Position: The C5 position of the indazole ring can be functionalized to introduce a variety of substituents. For instance, a bromo group at the C5 position serves as a versatile handle for further derivatization. One common strategy involves the Suzuki coupling reaction of a 5-bromo-1H-indazole derivative with aryl boronic acids. ias.ac.in This palladium-catalyzed reaction allows for the introduction of diverse aryl groups at the C5 position. ias.ac.in The reaction conditions for such transformations are crucial and have been optimized using different palladium catalysts and bases to achieve high yields. ias.ac.in For example, the use of Pd(OAc)2 as a catalyst with CsF as a base in DMF has been shown to be effective. ias.ac.in
C7 Position: The C7 position is another key site for substitution, and its functionalization has been explored to modulate biological activity in related indazole-containing molecules. nih.gov Introducing substituents at the C7 position can be achieved through various synthetic routes. One approach involves the synthesis of a C7-substituted bromoindazole building block, which can then be used in subsequent coupling reactions. ucsf.edu For example, 2-bromo-6-methylaniline (B1334028) can undergo a Suzuki coupling with vinylboronic acids, followed by hydrogenation, to introduce an alkyl group at the C7 position of the resulting bromoindazole. ucsf.edu
Table 1: Examples of C5 and C7 Substituted Indazole Derivatives
| Position | Substituent | Synthetic Method | Precursor | Reference |
| C5 | Aryl | Suzuki Coupling | 5-Bromo-1H-indazole derivative | ias.ac.in |
| C7 | Alkyl | Suzuki Coupling | 2-Bromo-6-methylaniline | ucsf.edu |
| C7 | n-Butyl | Suzuki Coupling | 7-Chloroindazole derivative | nih.gov |
Cross-Coupling Reactions for Diversification
Cross-coupling reactions are powerful tools for the diversification of the this compound scaffold, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for forming C-C bonds. In the context of indazole chemistry, it is particularly useful for the functionalization of halo-substituted indazoles. For instance, 3-iodo-1H-indazole can be coupled with various organoboronic acids to introduce substituents at the C3 position. mdpi.com To facilitate this reaction, the indazole nitrogen is often protected, for example, with a Boc group. mdpi.com The choice of palladium catalyst and reaction conditions, including the use of ionic liquids as solvents, can significantly impact the reaction's efficiency and the yield of the desired product. mdpi.comresearchgate.net Ferrocene-based palladium complexes have shown excellent catalytic activity in these reactions. mdpi.com This methodology has been successfully applied to couple a variety of aryl and heteroaryl boronic acids with the indazole core. mdpi.comresearchgate.net
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, allowing for the introduction of amine functionalities onto the indazole ring. wikipedia.org This reaction is a significant advancement over traditional methods for forming aryl amines, which often require harsh conditions and have limited substrate scope. wikipedia.org The mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination. wikipedia.org A variety of palladium catalysts and ligands have been developed to improve the efficiency and scope of this reaction, making it a versatile tool for synthesizing a wide range of arylamine derivatives from indazole precursors. organic-chemistry.orgrsc.org
Table 2: Cross-Coupling Reactions for Indazole Diversification
| Reaction | Position | Coupling Partner | Catalyst System | Reference |
| Suzuki-Miyaura | C3 | Organoboronic acids | PdCl2(dppf) in ionic liquid | mdpi.comresearchgate.net |
| Suzuki-Miyaura | C5 | Aryl boronic acids | Pd(OAc)2 / CsF | ias.ac.in |
| Buchwald-Hartwig | N1 | Amines | Pd(0) / Phosphine ligand | wikipedia.orgorganic-chemistry.org |
Regioselective Modifications and Isomer Control
A significant challenge in the synthesis and derivatization of indazoles is controlling the regioselectivity of reactions, particularly N-alkylation, as both N1 and N2 positions are available for substitution.
The direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products, with the ratio depending on the reaction conditions and the substituents on the indazole ring. beilstein-journals.orgnih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgbeilstein-journals.org However, kinetic and thermodynamic factors can influence the final product distribution.
Several strategies have been developed to achieve regioselective N-alkylation. The choice of base and solvent plays a crucial role. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor the formation of the N1-alkylated product for a range of substituted indazoles. beilstein-journals.org Conversely, Mitsunobu conditions have been reported to favor the N2-isomer. beilstein-journals.org The electronic and steric properties of substituents on the indazole ring also exert a strong influence on the regioselectivity. For instance, electron-withdrawing groups at the C7 position can direct alkylation to the N2 position. beilstein-journals.org
Computational studies using density functional theory (DFT) have provided insights into the mechanisms governing regioselectivity, helping to rationalize the observed product ratios and guide the development of more selective synthetic methods. beilstein-journals.orgwuxibiology.com These studies have shown that the energy difference between the transition states leading to the N1 and N2 products can be influenced by the tautomeric form of the indazole and the nature of the alkylating agent. wuxibiology.com
One-pot procedures for the regioselective synthesis of N-alkylated indazoles from readily available starting materials like 2-methylanilines have also been developed, offering an efficient and environmentally friendly approach. primescholars.com These methods often utilize acid catalysts in aqueous-organic solvent mixtures to control the reaction pathway. primescholars.com
Table 3: Factors Influencing Regioselective N-Alkylation of Indazoles
| Factor | Condition Favoring N1 | Condition Favoring N2 | Reference |
| Base/Solvent | NaH in THF | Mitsunobu conditions (DEAD, PPh3) | beilstein-journals.org |
| Substituents | Bulky C3 substituents | Electron-withdrawing C7 substituents | beilstein-journals.org |
| Reaction Type | Direct alkylation with certain bases | Specific catalytic systems | beilstein-journals.orgwuxibiology.com |
Computational and Theoretical Studies of 1 Ethyl 1h Indazol 3 Yl Methanol and Indazole Derivatives
Quantum Chemical Methods
Quantum chemical methods are fundamental to understanding the molecular properties and reactivity of (1-Ethyl-1H-indazol-3-yl)methanol and its derivatives. These computational techniques provide insights into the electronic structure and behavior of molecules, which are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for computational studies in chemistry due to its balance of accuracy and computational cost. mdpi.com It is used to investigate the electronic properties of molecules, such as this compound and other indazole derivatives, by focusing on the electron density rather than the complex many-electron wavefunction. uni-muenchen.demdpi.com
DFT calculations have been successfully employed to evaluate the mechanisms of reactions involving indazoles, such as regioselective N1- and N2-alkylations. beilstein-journals.org For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations have helped to elucidate the reaction pathways. beilstein-journals.org These calculations often involve hybrid functionals like B3LYP, which combine a portion of Hartree-Fock exchange with DFT exchange and correlation, providing a robust methodology for studying such systems. uni-muenchen.deresearchgate.net
A critical first step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. researchgate.net For indazole derivatives, DFT methods, often with basis sets like 6-31G(d) or larger, are used to determine the most stable three-dimensional structure. researchgate.netresearchgate.net This process is crucial as the geometry directly influences the electronic properties of the molecule.
Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies and shapes of these frontier orbitals are key indicators of a molecule's reactivity and electronic behavior. For example, in various indazole-based compounds, the distribution of HOMO and LUMO has been shown to have localized characteristics, indicating strong electronic coupling within the molecule. researchgate.net
Natural Bond Orbital (NBO) analysis is another technique used in conjunction with DFT to understand bonding interactions and charge distributions within the molecule. beilstein-journals.org For instance, NBO analyses have been used to calculate the partial charges on the N1 and N2 atoms of the indazole ring, providing insights into their nucleophilicity and supporting proposed reaction mechanisms. beilstein-journals.org
| Compound | Method | Basis Set | Calculated Property | Value | Reference |
|---|---|---|---|---|---|
| Methyl 5-bromo-1H-indazole-3-carboxylate | DFT | Not Specified | N1/N2 Partial Charges | Supports N1/N2 alkylation pathway | beilstein-journals.org |
| N-(7-imidazolyl)-aryl sulfonamides | DFT | B3LYP/6-31G(d) | EHOMO, ELUMO, Egap | Evaluated for photovoltaic applications | researchgate.net |
| 2-(aryl)-2-(7(4)-(arylsulfonyl) oxime-1-ethyl-1H-indazol-4-ylidene) acetonitrile | DFT | B3LYP/6-31G(d) | EHOMO, ELUMO, Egap | Investigated for photo-electronic properties | researchgate.net |
The energy gap (Egap) between the HOMO and LUMO is a crucial parameter that can be calculated using DFT. This gap is an indicator of the molecule's electronic stability and its potential for electronic transitions. researchgate.net A smaller energy gap generally suggests that the molecule can be more easily excited, which is a desirable property for applications in optoelectronics and solar cells. researchgate.net
For various N-(indazolyl)-arylsulfonamides and related compounds, the HOMO-LUMO energy gaps have been calculated to assess their potential as materials for photovoltaic devices. researchgate.net These calculations indicate that the energy levels are often suitable for efficient electron injection into materials like PCBM or TiO2. researchgate.net
| Compound Type | Method | Basis Set | EHOMO (eV) | ELUMO (eV) | Egap (eV) | Reference |
|---|---|---|---|---|---|---|
| N-(5-indazolyl)-arylsulfonamides | DFT/B3LYP | 6-31G(d) | - | - | Calculated | researchgate.net |
| Ethyl 3-amino-2-butenoate derivatives | DFT/B3LYP | 6-311++G(d,p) | - | - | 4.62 - 5.34 | ruc.dk |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. mdpi.comaps.orgarxiv.org This method is particularly valuable for understanding how molecules like this compound interact with light.
TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. mdpi.comresearchgate.net These theoretical spectra can then be compared with experimental UV-Vis spectra to validate the computational model and gain a deeper understanding of the electronic transitions involved. mdpi.com For example, TD-DFT has been used to study the electronic spectra of various organic molecules, including those with structures similar to indazoles, to predict their photoprotective potential. mdpi.comresearchgate.net The accuracy of these predictions can be influenced by the choice of functional, basis set, and the inclusion of solvent effects. mdpi.com
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques used to study the behavior of molecules at an atomic level. These methods are essential for understanding complex processes such as solvation and the dynamic behavior of molecules in different environments.
Solvation Models and Solvent Effects (e.g., SMD/methanol)
The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. Solvation models are used in computational chemistry to account for these solvent effects. rsc.org One such model is the Solvation Model based on Density (SMD), which is a universal solvation model that can be used for any solvent for which the necessary parameters are known. mdpi.com
Conformational Analysis and Molecular Dynamics
Conformational analysis and molecular dynamics (MD) simulations are essential for exploring the flexibility of molecules and their interactions with the surrounding environment. While specific conformational analysis studies for this compound are not extensively documented in the literature, broader research on indazole derivatives provides significant insights into their dynamic behavior, particularly in biological contexts.
MD simulations are frequently employed to study the stability of indazole derivatives when bound to biological targets like proteins. worldscientific.commdpi.com For instance, simulations have been used to evaluate 1H-indazole analogs as potential anti-inflammatory agents by observing their stability within the active sites of enzymes like Cyclooxygenase-2 (COX-2). researchgate.net In these studies, the ligand-protein complex is simulated over time in a physiological environment to monitor its stability and binding interactions. researchgate.net The results of MD simulations, often combined with analyses like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA), can reveal the binding free energies and confirm the stability of the compound within the target's active site. researchgate.net
Similarly, MD simulations have been crucial in understanding how indazole derivatives act as Hypoxia-inducible factor-1α (HIF-1α) inhibitors. nih.govtandfonline.com Studies have shown that potent indazole compounds remain stable in the active site of the HIF-1α protein, a key finding for the design of new cancer therapeutics. nih.gov These computational studies help to rationalize the structure-activity relationships observed experimentally and provide a structural framework for designing new, more potent inhibitors. nih.gov
Structure-Property Relationship (SPR) Investigations
Structure-Property Relationship (SPR) investigations aim to understand how the chemical structure of a compound influences its physicochemical properties and biological activity. For indazole derivatives, extensive computational research has been dedicated to elucidating these relationships.
The properties of the indazole scaffold can be finely tuned by introducing different substituent groups at various positions on the ring system. longdom.org Theoretical and experimental studies have consistently shown that the nature and position of these substituents play a crucial role in the biological activity of the resulting derivatives. nih.govnih.gov
In the context of anticancer activity, Structure-Activity Relationship (SAR) analyses have revealed significant insights. For example, in a series of 3,5-disubstituted indazole derivatives, the substituent on the benzene (B151609) ring at the C-5 position was found to have a significant effect on the anti-proliferative activity against liver cancer cells (Hep-G2). nih.gov A general trend observed was that a 3,5-difluoro substituent led to greater activity than a 4-fluoro or 3-fluoro substituent, highlighting the importance of the substitution pattern for antitumor effects. nih.gov Further studies have confirmed that nitro and ethoxy substitutions can enhance anticancer potency, while bromo substitutions have shown varied effects on both anticancer and antioxidant activities. longdom.org
The influence of substituents is also critical for antimicrobial properties. Studies on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives showed that para-substituted compounds, particularly with electron-donating or withdrawing groups, displayed potent antibacterial activity. longdom.org The electronic and steric properties of the substituents were found to influence the efficacy against bacterial strains. longdom.org For antifungal activity, compounds with electron-rich substituents positioned favorably on the aromatic ring demonstrated stronger interactions and efficacy. longdom.orglongdom.org
Below is a table summarizing the observed influence of various substituents on the properties of indazole derivatives based on several research findings.
| Substituent Position | Substituent Type | Observed Effect | Target Property | Reference |
| C5 | Fluoro (3,5-difluoro > 4-fluoro > 3-fluoro) | Increased activity | Anticancer (Hep-G2 cells) | nih.gov |
| C5 | Methoxy (m-methoxy, p-methoxy) | Superior activity | Anticancer | longdom.org |
| C5 | Bromo (p-bromo) | Superior activity | Anticancer | longdom.org |
| C5 | 4-methoxyphenyl or 3,4-dichlorophenyl | Decreased activity vs. 3-fluorophenyl | Anticancer (K562 cells) | nih.gov |
| Indazole Ring | Nitro | Enhanced efficacy | Anticancer | longdom.org |
| Indazole Ring | Ethoxy | Enhanced efficacy | Anticancer | longdom.org |
| Phenyl group at C2/C3 | Cl, COOCH₃, SO₂CH₃, COOH | Varied activity depending on position | Antiprotozoal | mdpi.com |
| C4 and C6 | Substituent groups | Crucial role in inhibition | IDO1 Inhibition | nih.gov |
Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in mapping the reaction profiles of indazole derivatives. These studies provide detailed energetic landscapes of chemical reactions, including the stability of reactants, transition states (TS), and products.
One such study investigated the formation of carbamic acids from the reaction of pyrazole (B372694) and indazole with carbon dioxide (CO₂). researchgate.netresearchgate.net The energetic profile for the reaction of 1H-indazole with CO₂ in the gas phase revealed that the process involves several stationary points. researchgate.net The initial non-covalent complex between indazole and CO₂ is stabilized by approximately 23 kJ·mol⁻¹. researchgate.net The reaction proceeds through a transition state with an energy barrier of about 99 kJ·mol⁻¹. researchgate.net Interestingly, the final carbamic acid product (Ind-1-CO₂H) is more stable than the initial non-covalent complex, with a relative energy of -13.9 kJ·mol⁻¹. researchgate.net
Another theoretical study focused on the mechanism of the reaction between NH-indazoles and formaldehyde (B43269) in an aqueous acid solution. nih.gov B3LYP/6-311++G(d,p) calculations were used to determine the relative stability of the resulting isomers. The calculations indicated that the 1-substituted isomer, (1H-indazol-1-yl)methanol, is 20 kJ·mol⁻¹ more stable than the 2-substituted isomer. nih.gov The proposed mechanism involves the reaction of the neutral indazole tautomer with protonated formaldehyde, as formaldehyde is a much weaker base than indazole. nih.gov
The table below shows the calculated relative energies for the reaction of 1H-indazole with CO₂ in the gas phase.
| Stationary Point | Description | Relative Energy (kJ·mol⁻¹) |
| Ind + CO₂ | Isolated Reactants | 0.0 |
| Ind:CO₂ | Non-covalent Complex | ~ -23 |
| TS | Transition State | +99 |
| Ind-1-CO₂H | Carbamic Acid Product | -13.9 |
| Data sourced from theoretical studies on carbamic acid formation. researchgate.net |
The structure, stability, and function of indazole derivatives are heavily influenced by a network of intermolecular and intramolecular interactions, such as hydrogen bonds and π–π stacking. Computational methods and X-ray crystallography are key to identifying and characterizing these forces.
In the solid state, these interactions dictate the crystal packing. The crystal structure of bis(1H-indazol-1-yl)methane, for example, was determined for the first time, revealing a N1-CH₂-N1′ bond angle of 113.5(3)°. mdpi.com In other cases, such as 3-methyl-1H-indazole, the molecules form hydrogen-bonded dimers in the crystal. researchgate.net More complex structures, like catemers forming helices, have been observed for fluorinated indazole derivatives, driven by a combination of hydrogen bonds and aromatic interactions. researchgate.net Intramolecular hydrogen bonds are also significant; for example, in the rearrangement products of indazole-indole spiro compounds, an intramolecular hydrogen bond between an aniline (B41778) NH group and an imine nitrogen leads to the formation of a stable, nearly planar six-membered ring. beilstein-journals.org
Emerging Research Directions and Future Outlook
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of the indazole core, the foundational structure for compounds like (1-Ethyl-1H-indazol-3-yl)methanol, has seen significant advancements. bohrium.com Researchers are moving beyond traditional methods to develop more efficient and selective catalytic processes. benthamdirect.com Transition-metal catalysis, in particular, has been instrumental in this progress, enhancing both the yield and selectivity of indazole synthesis. bohrium.combenthamdirect.com
The table below summarizes various modern catalytic systems employed in the synthesis of indazole derivatives.
| Catalyst System | Reaction Type | Key Advantages | Starting Materials |
| Rh(III) / AgSbF₆ | C-H Activation / Annulation | High efficiency, good functional group tolerance. nih.govnih.gov | Azobenzenes, Dioxolanones |
| Cu(OAc)₂ | N-N Bond Formation | Uses O₂ as the sole oxidant, good to excellent yields. nih.gov | o-Aminobenzonitriles, Organometallic reagents |
| Pd(OAc)₂ / RuPhos | Suzuki-Miyaura Coupling | Microwave-assisted, good to excellent yields for C3-arylation. researchgate.net | 3-Bromo-indazol-5-amine, Arylboronic acids |
| Cu₂O Nanoparticles | One-pot, Three-component | Ligand-free, uses a green solvent (PEG-400). acs.orgorganic-chemistry.org | 2-Bromobenzaldehydes, Primary amines, Sodium azide |
| Electrochemical | Intramolecular Cyclization | Transition-metal-free, uses NH₃ as nitrogen source. rsc.org | Substituted 2-aminobenzonitriles |
These advanced synthetic routes are crucial for efficiently producing precursors like indazole-3-carbaldehydes, which can then be readily converted to target molecules such as this compound. The development of a regioselective C3-formylation of 2H-indazoles using Selectfluor under microwave conditions is a prime example of creating valuable synthetic intermediates. thieme-connect.de
Exploration of Advanced Functionalization Strategies for Complex Indazole Architectures
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core. mdpi.com Consequently, a major focus of current research is the development of advanced, late-stage functionalization techniques. researchgate.netrsc.org These methods allow for the direct modification of an existing indazole scaffold, providing a powerful tool for creating molecular diversity and fine-tuning pharmacological properties. nih.gov
C-H bond functionalization has emerged as a leading strategy for introducing complexity. researchgate.netrsc.orgresearchgate.net This approach enables the direct conversion of strong C-H bonds into new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. nih.gov Researchers have successfully demonstrated regioselective functionalization at various positions of the indazole ring, including the C3, C7, and aryl-group positions. researchgate.netrsc.org
Key advanced functionalization strategies include:
C3-Functionalization : The C3 position is a frequent target for modification. Methods for C3-acylation, amination, and the introduction of ester groups have been developed, often proceeding through radical pathways. researchgate.netrsc.org A copper-catalyzed C3-allylation has been used to create C3-quaternary chiral centers with high enantioselectivity. pnrjournal.com
Late-Stage C-H Alkenylation : Earth-abundant manganese(I) has been used to catalyze the ortho-C–H alkenylation of 2-arylindazoles in aqueous media, a method applicable to the modification of complex molecules. nih.govrsc.org
C7-Functionalization : Site-selective methodologies, such as C7-nitration using iron(III) nitrate (B79036), have been established to functionalize the benzene (B151609) ring portion of the indazole core. researchgate.net
Multi-component Reactions : One-pot, three-component reactions catalyzed by agents like copper oxide nanoparticles allow for the efficient synthesis of highly substituted 2H-indazoles by forming multiple C-N and N-N bonds in a single step. acs.org
The following table provides an overview of recent advanced functionalization techniques for the indazole core.
| Reaction Type | Catalyst/Reagent | Position(s) Functionalized | Key Features |
| C-H Alkenylation | Manganese(I) Complex | ortho-C2' of 2-arylindazole | High E-selectivity, occurs in water. nih.govrsc.org |
| C-H Borylation | Iridium Complex | C6 | Enables further derivatization, used in MRA development. nih.gov |
| C-H Nitration | Iron(III) Nitrate | C7 | Site-selective nitration. researchgate.net |
| C3-Formylation | Selectfluor / DMSO | C3 | Microwave-assisted, radical pathway. thieme-connect.de |
| C3-Amination | Organophotoredox Catalyst | C3 | Metal-free, occurs at room temperature. organic-chemistry.org |
| Cycloaddition | Cu(I) Catalysis | N1/N2 position | Attaches triazole or pyrazoline moieties to nitroindazoles. mdpi.com |
These strategies are vital for building complex indazole architectures, enabling the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs. nih.gov
Application of Machine Learning and AI in Indazole Chemistry Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. acs.orgmdpi.com In the context of indazole chemistry, these computational tools are being applied to accelerate the design-make-test-analyze cycle. acs.org Researchers are leveraging AI to predict synthetic pathways, optimize reaction conditions, and design novel indazole derivatives with specific desired properties. ontosight.aicsic.es
One of the primary applications of AI is in retrosynthetic analysis. Programs like Synthia™ can propose synthetic routes to complex target molecules, which can then be evaluated by chemists. acs.org ML models, trained on vast datasets of chemical reactions from electronic lab notebooks and literature, are becoming increasingly adept at predicting reaction outcomes, including yields. nd.edu Techniques such as random forests, neural networks, and graph neural networks are employed to analyze molecular structures and predict their reactivity. nd.edu
Furthermore, AI is instrumental in de novo drug design. Machine learning models can generate novel molecular structures, including new indazole derivatives, that are optimized for specific biological targets. nih.govontosight.ai These models can assess properties like binding affinity and toxicity in silico, helping to prioritize the most promising candidates for synthesis and testing. nih.gov For example, in silico docking studies have been used to evaluate the binding energy of newly designed indazole derivatives with protein targets, such as those involved in renal cancer. nih.gov
| AI/ML Application | Technology/Method | Purpose in Indazole Chemistry |
| Retrosynthetic Planning | Expert Systems (e.g., Synthia™) | Propose viable synthetic routes to complex indazole targets. acs.org |
| Reaction Prediction | Neural Networks, Graph Neural Networks (GNNs) | Predict reaction yields and identify optimal conditions. nd.edu |
| De Novo Design | Generative Models | Design novel indazole derivatives with desired properties. ontosight.aicsic.es |
| Property Prediction | Molecular Docking, QSAR | Evaluate binding affinity and other ADME properties of new compounds. nih.gov |
| Data Extraction | Large Language Models (LLMs) | Extract and standardize reaction information from unstructured text. nd.edu |
Green Chemistry Approaches in Indazole Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic routes for pharmaceuticals and their intermediates. bohrium.com The goal is to design processes that are more sustainable, reduce waste, and use less hazardous materials. rasayanjournal.co.in In indazole synthesis, this has led to the exploration of alternative energy sources, eco-friendly solvents, and highly efficient catalytic systems. benthamdirect.com
Key green chemistry strategies being applied to indazole synthesis include:
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. rasayanjournal.co.in It has been successfully applied to functionalization reactions like C-H amination and Suzuki-Miyaura cross-couplings of indazoles. researchgate.netrasayanjournal.co.in
Electrochemical Synthesis : Electrochemical methods offer a transition-metal-free approach to cyclization reactions. For instance, the synthesis of 1H-indazoles has been achieved via an intramolecular electrochemical coupling, providing a sustainable alternative to metal-catalyzed processes. rsc.org
Visible-Light-Mediated Reactions : Photocatalysis using visible light is a powerful green tool. It allows reactions to proceed under mild conditions and can enable unique chemical transformations. rsc.orgacs.org Metal-free, visible-light-induced deoxygenative cyclization of o-carbonyl azobenzenes has been developed as a clean method for constructing the indazole skeleton. rsc.org
Use of Green Solvents : Replacing traditional volatile organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG) is a major focus. acs.org The synthesis of 2H-indazoles has been demonstrated in PEG-400, and C-H alkenylation has been performed in water, significantly improving the environmental profile of these reactions. acs.orgrsc.org
Heterogeneous Catalysis : Developing recyclable catalysts, such as copper oxide nanoparticles supported on activated carbon, simplifies product purification and allows the catalyst to be reused multiple times, reducing waste and cost. acs.org
| Green Chemistry Approach | Example Application in Indazole Synthesis | Environmental Benefit |
| Microwave Irradiation | C3-Formylation of 2H-indazoles. thieme-connect.de | Reduced reaction time, increased efficiency. rasayanjournal.co.in |
| Electrochemical Methods | Intramolecular N(sp²)–H/N(sp³)–H coupling. rsc.org | Avoids transition-metal catalysts. rsc.org |
| Visible-Light Catalysis | Deoxygenative C–N coupling of azobenzenes. rsc.org | Metal-free, mild conditions, uses light as a renewable energy source. rsc.org |
| Green Solvents (e.g., Water, PEG) | Synthesis of 2H-indazoles in PEG-400. acs.org | Reduces use of hazardous volatile organic compounds. acs.org |
| Recyclable Catalysts | CuO nanoparticles on activated carbon. acs.org | Catalyst can be recovered and reused, minimizing waste. acs.org |
By embracing these green chemistry principles, researchers are not only improving the efficiency of indazole synthesis but also ensuring that the chemical manufacturing processes of the future are more environmentally sustainable. bohrium.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-Ethyl-1H-indazol-3-yl)methanol, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via N-ethylation of indazole precursors using alkylating agents (e.g., ethyl iodide) in the presence of a base. Purification is typically achieved through column chromatography with silica gel and optimized solvent systems (e.g., n-hexane:acetone gradients). Yield and purity are improved by controlling reaction temperature and stoichiometry, as demonstrated in analogous indazole alkylation protocols .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ethyl substitution and methanol group. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹). High-resolution data should be cross-referenced with computational predictions to resolve ambiguities .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?
- Methodological Answer : SC-XRD requires high-quality crystals grown via slow evaporation or diffusion methods. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement using SHELXL incorporates anisotropic displacement parameters and hydrogen bonding networks. For example, N-ethyl positioning in indazole derivatives was confirmed via SHELXL refinement, resolving potential tautomerism .
Q. What strategies address contradictions in biological activity data (e.g., antiproliferative vs. inactive results)?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, concentration thresholds). Replicate studies under standardized protocols (e.g., MTT assays) are critical. Additionally, evaluate off-target interactions via kinase profiling or molecular docking to identify competing binding sites. For COX inhibition, isoform-specific assays (COX-1 vs. COX-2) clarify selectivity .
Q. How can computational methods enhance crystallographic and reactivity studies?
- Methodological Answer : Density Functional Theory (DFT) calculations predict molecular electrostatic potentials and reactive sites, guiding synthetic modifications. Software like WinGX and ORTEP visualize anisotropic displacement ellipsoids and intermolecular interactions, aiding in packing analysis. For instance, WinGX integrates SHELX outputs to generate publication-ready figures .
Q. What experimental approaches elucidate biomolecular interactions (e.g., enzyme inhibition)?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. Radiolabeled ligands (e.g., ³H/¹⁴C isotopes) track target engagement in vitro. For mechanistic insights, combine functional assays (e.g., luciferase reporters) with mutagenesis studies to identify critical residues .
Data Analysis and Validation
Q. How should researchers validate synthetic intermediates when spectral data are inconclusive?
- Methodological Answer : Use 2D NMR techniques (HSQC, HMBC) to assign overlapping signals. X-ray crystallography remains the gold standard for ambiguous cases. For example, single-crystal analysis of a related N-ethyl indazole derivative resolved regiochemical uncertainties .
Q. What metrics ensure reproducibility in solubility and stability studies?
- Methodological Answer : Quantify solubility via HPLC-UV under physiologically relevant buffers (e.g., PBS at pH 7.4). Accelerated stability studies (40°C/75% RH) identify degradation products. Use kinetic solubility assays to correlate experimental and computational logP values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
